7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry This compound features a quinoline core, which is a heterocyclic aromatic structure containing a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substituted Quinoline Derivatives: Through nucleophilic substitution.
Oxidized and Reduced Quinoline Compounds: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression.
Molecular Pathways: The compound affects various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
3-Methyl-2-phenylquinoline-4-carboxylic acid: Lacks the bromine atom but shares the quinoline core structure.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the methyl and bromine substituents.
Uniqueness: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for various applications in medicinal chemistry .
Properties
Molecular Formula |
C17H12BrNO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
7-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-8-7-12(18)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
OTLLTQJRBOJVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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